molecular formula C6H10N2O2 B13453460 (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B13453460
M. Wt: 142.16 g/mol
InChI Key: GAAIGMGUTRPHKS-UHFFFAOYSA-N
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Description

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxy group at position 5, a methyl group at position 1, and a hydroxymethyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an ester or diketone, under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide.

    Introduction of the hydroxymethyl group: This can be done through a formylation reaction followed by reduction. For example, the formylation of the pyrazole ring using formaldehyde, followed by reduction with a reducing agent like sodium borohydride, can yield the desired hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the pyrazole ring to a pyrazoline ring using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives

    Reduction: Pyrazoline derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s hydroxymethyl group can form hydrogen bonds with target proteins, while the methoxy and methyl groups can interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-methoxy-1H-pyrazol-4-yl)methanol: Lacks the methyl group at position 1.

    (1-methyl-1H-pyrazol-4-yl)methanol: Lacks the methoxy group at position 5.

    (5-methoxy-1-methyl-1H-pyrazol-4-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group.

Uniqueness

(5-methoxy-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the combination of its methoxy, methyl, and hydroxymethyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

(5-methoxy-1-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C6H10N2O2/c1-8-6(10-2)5(4-9)3-7-8/h3,9H,4H2,1-2H3

InChI Key

GAAIGMGUTRPHKS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CO)OC

Origin of Product

United States

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